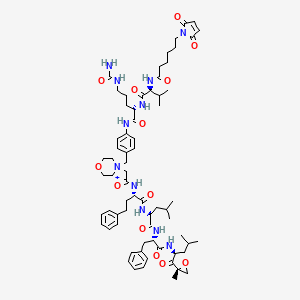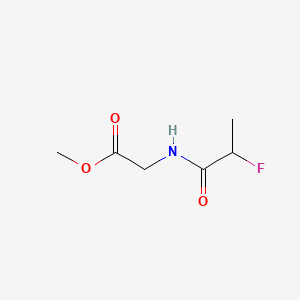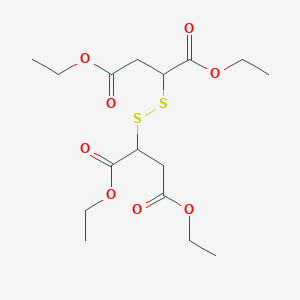
Tetraethyl Dithiodisuccinate (TDDS)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl Dithiodisuccinate, also known as Tetraethyl 2,2’-disulfanediyldisuccinate, is a chemical compound with the molecular formula C16H26O8S2 and a molecular weight of 410.5 g/mol . This compound is characterized by the presence of two sulfur atoms linked by a disulfide bond, which connects two succinate groups. It is primarily used in various industrial and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl Dithiodisuccinate typically involves the reaction of diethyl maleate with sulfur-containing reagents under controlled conditions. One common method includes the use of diethyl maleate and a sulfur source such as hydrogen sulfide or sodium sulfide, followed by oxidation to form the disulfide bond .
Industrial Production Methods: Industrial production of Tetraethyl Dithiodisuccinate often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and distillation, to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Tetraethyl Dithiodisuccinate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters
Aplicaciones Científicas De Investigación
Tetraethyl Dithiodisuccinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tetraethyl Dithiodisuccinate involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential antioxidant properties and its role in cellular signaling pathways .
Comparación Con Compuestos Similares
Malathion: An organophosphate insecticide with a similar ester structure but different functional groups.
Diethyl Fumarate: Shares the succinate backbone but lacks the disulfide linkage.
Desmethyl Malathion: A metabolite of malathion with structural similarities.
Uniqueness: Tetraethyl Dithiodisuccinate is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in applications requiring redox modulation, such as in antioxidant research and redox biology .
Propiedades
Fórmula molecular |
C16H26O8S2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
diethyl 2-[(1,4-diethoxy-1,4-dioxobutan-2-yl)disulfanyl]butanedioate |
InChI |
InChI=1S/C16H26O8S2/c1-5-21-13(17)9-11(15(19)23-7-3)25-26-12(16(20)24-8-4)10-14(18)22-6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
WGYLQNYATPZUIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)SSC(CC(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


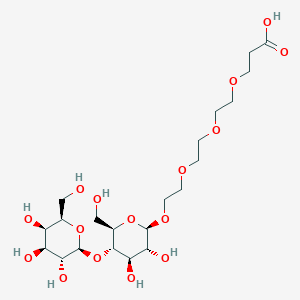
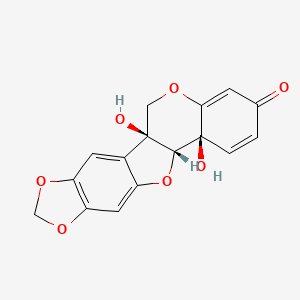
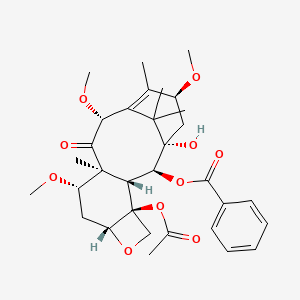
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)

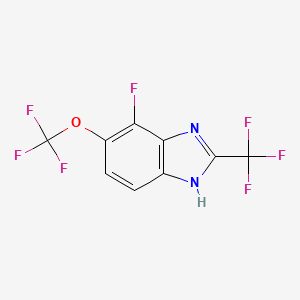
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
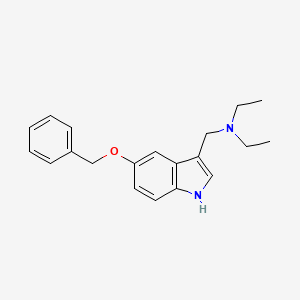
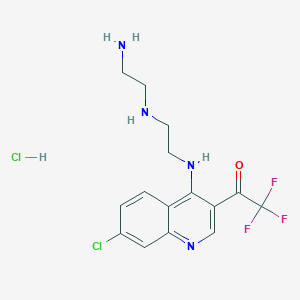
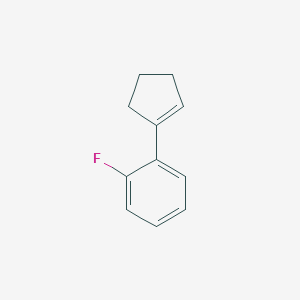
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
